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Compound of Interest
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Cat. No.: B1233575 Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract
Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered interest in the

scientific community for its potential biological activities. This document provides a detailed

protocol for the chemical synthesis of Dehydromatricaria ester (methyl (E)-dec-2-en-4,6,8-

triynoate) for research purposes. The synthesis involves a multi-step sequence featuring key

carbon-carbon bond-forming reactions, including a Sonogashira coupling and a Cadiot-

Chodkiewicz coupling. This protocol provides a reliable method for obtaining

Dehydromatricaria ester in sufficient quantities for further investigation of its chemical and

biological properties.

Introduction
Dehydromatricaria ester is a polyacetylenic compound that has been isolated from various

plant species, particularly within the Asteraceae family. Polyacetylenes are a class of natural

products known for a wide range of biological activities, including antimicrobial, anti-

inflammatory, and cytotoxic effects. The synthesis of Dehydromatricaria ester is essential for

its further evaluation as a potential therapeutic agent and as a tool for chemical biology

research. This protocol details a plausible synthetic route, enabling researchers to produce this

molecule in a laboratory setting.
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Chemical and Physical Properties
A summary of the key chemical and physical properties of Dehydromatricaria ester is
provided in the table below.[1]

Property Value Reference

IUPAC Name
methyl (E)-dec-2-en-4,6,8-

triynoate
--INVALID-LINK--

Molecular Formula C₁₁H₈O₂ --INVALID-LINK--

Molecular Weight 172.18 g/mol --INVALID-LINK--

Appearance Solid --INVALID-LINK--

Melting Point 114-115 °C --INVALID-LINK--

CAS Number 692-94-4 --INVALID-LINK--

Synthesis Pathway
The synthesis of Dehydromatricaria ester can be achieved through a convergent approach.

The key steps involve the preparation of two main fragments, methyl (E)-3-iodoacrylate and

1,3,5-heptatriyne, followed by their coupling.
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Caption: Proposed synthetic pathway for Dehydromatricaria ester.

Experimental Protocols
Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted.

Anhydrous solvents should be used where specified. Reactions should be carried out under an

inert atmosphere (e.g., nitrogen or argon) when necessary.

Part 1: Synthesis of Methyl (E)-3-iodoacrylate (Fragment A)

This procedure is based on the hydroiodination of methyl propiolate.

Protocol:

To a solution of methyl propiolate (1.0 eq) in a suitable solvent such as dichloromethane, add

a solution of hydroiodic acid (1.2 eq).

Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford methyl (E)-3-

iodoacrylate.

Part 2: Synthesis of 1,3,5-Heptatriyne (Fragment B)

This procedure involves the Cadiot-Chodkiewicz coupling of 1,3-butadiyne with 1-bromo-

propyne.

Protocol:

In a two-necked flask equipped with a stirrer and under an inert atmosphere, dissolve 1-

bromo-propyne (1.0 eq) in a suitable solvent system such as methanol/piperidine.

Add a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride.

Cool the mixture to 0 °C and bubble 1,3-butadiyne gas (1.2 eq) through the solution.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC or gas chromatography (GC).

Once the reaction is complete, pour the mixture into a cold, dilute solution of hydrochloric

acid.

Extract the product with diethyl ether.

Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine,

then dry over anhydrous magnesium sulfate.
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Carefully remove the solvent under reduced pressure at low temperature to yield crude

1,3,5-heptatriyne. This product is volatile and should be used immediately in the next step.

Part 3: Synthesis of Dehydromatricaria Ester (Final Product)

This final step utilizes a Sonogashira coupling reaction to connect Fragment A and Fragment B.

Protocol:

To a solution of methyl (E)-3-iodoacrylate (1.0 eq) in a suitable solvent such as triethylamine

or a mixture of tetrahydrofuran and triethylamine, add a catalytic amount of a palladium

catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide.

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

Add a solution of crude 1,3,5-heptatriyne (1.2 eq) in the same solvent to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours.

Monitor the reaction progress by TLC.

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel to obtain Dehydromatricaria
ester as a solid.

Characterization Data
The synthesized Dehydromatricaria ester should be characterized by spectroscopic methods

to confirm its identity and purity.

Table of Spectroscopic Data:
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Technique Data

¹H NMR (CDCl₃)
δ (ppm): 6.95 (d, J=15.8 Hz, 1H), 6.10 (d,

J=15.8 Hz, 1H), 3.75 (s, 3H), 2.05 (s, 3H)

¹³C NMR (CDCl₃)
δ (ppm): 166.5, 134.0, 128.5, 84.2, 77.2, 74.8,

65.0, 64.2, 62.8, 51.8, 4.5[2]

IR (KBr)
ν (cm⁻¹): 2250-2150 (C≡C), 1720 (C=O), 1630

(C=C), 1250, 1170 (C-O)

Mass Spec. (EI) m/z (%): 172 (M⁺), 141, 115, 89

Experimental Workflow

Start

Synthesize Fragment A:
Methyl (E)-3-iodoacrylate

Synthesize Fragment B:
1,3,5-Heptatriyne

Sonogashira Coupling of
Fragment A and Fragment B

Column Chromatography
Purification

Spectroscopic
Characterization
(NMR, IR, MS)

Pure Dehydromatricaria
ester
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Click to download full resolution via product page

Caption: General workflow for the synthesis of Dehydromatricaria ester.

Conclusion
This document outlines a comprehensive protocol for the synthesis of Dehydromatricaria
ester. By following these procedures, researchers can reliably obtain this polyacetylenic

natural product for use in a variety of research applications, including the investigation of its

biological properties and potential as a lead compound in drug discovery. The provided

characterization data will aid in confirming the identity and purity of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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